molecular formula C19H19Cl2N3O3 B11549847 (3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B11549847
M. Wt: 408.3 g/mol
InChI Key: YDOAHTQJIGDULE-YDZHTSKRSA-N
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Description

(3E)-N-(3,4-Dichlorophenyl)-3-{[2-(2-methylphenoxy)acetamido]imino}butanamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3,4-Dichlorophenyl)-3-{[2-(2-methylphenoxy)acetamido]imino}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dichloroaniline with 2-(2-methylphenoxy)acetic acid to form an intermediate amide. This intermediate is then subjected to further reactions, including condensation and cyclization, under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of (3E)-N-(3,4-Dichlorophenyl)-3-{[2-(2-methylphenoxy)acetamido]imino}butanamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(3,4-Dichlorophenyl)-3-{[2-(2-methylphenoxy)acetamido]imino}butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

(3E)-N-(3,4-Dichlorophenyl)-3-{[2-(2-methylphenoxy)acetamido]imino}butanamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-N-(3,4-Dichlorophenyl)-3-{[2-(2-methylphenoxy)acetamido]imino}butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or alteration of metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroaniline: A related compound with similar structural features but lacking the methylphenoxy and acetamido groups.

    2-(2-Methylphenoxy)acetic acid: Another related compound that serves as a precursor in the synthesis of (3E)-N-(3,4-Dichlorophenyl)-3-{[2-(2-methylphenoxy)acetamido]imino}butanamide.

Uniqueness

The uniqueness of (3E)-N-(3,4-Dichlorophenyl)-3-{[2-(2-methylphenoxy)acetamido]imino}butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H19Cl2N3O3

Molecular Weight

408.3 g/mol

IUPAC Name

(3E)-N-(3,4-dichlorophenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C19H19Cl2N3O3/c1-12-5-3-4-6-17(12)27-11-19(26)24-23-13(2)9-18(25)22-14-7-8-15(20)16(21)10-14/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+

InChI Key

YDOAHTQJIGDULE-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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